molecular formula C12H15N5O2 B2642142 3-[1-(1-ethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole CAS No. 2034411-05-5

3-[1-(1-ethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole

Cat. No.: B2642142
CAS No.: 2034411-05-5
M. Wt: 261.285
InChI Key: DHZMGNYDTADCDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. The 1,2,4-oxadiazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Scientific Research Applications

Antimicrobial and Antimycobacterial Activity

Research has demonstrated that derivatives of oxadiazole and pyrazole, sharing structural features with the compound of interest, exhibit significant antimicrobial and antimycobacterial properties. These compounds have been synthesized and evaluated for their biological activity against a range of microbial strains. For instance, derivatives containing the oxadiazole moiety have been synthesized and shown to possess antimycobacterial activity, highlighting their potential as leads for developing new antimicrobial agents (R.V.Sidhaye et al., 2011). Similarly, compounds featuring pyrazole and methanone groups have been synthesized and evaluated for their antimicrobial efficacy, with some showing good activity comparable to standard drugs (Satyender Kumar et al., 2012).

Anticancer Activity

Compounds with structural similarities, particularly those incorporating pyrazole and oxadiazole moieties, have been explored for their anticancer potential. For example, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for their anticancer activity, with some compounds exhibiting higher activity than doxorubicin, a reference drug (H. Hafez et al., 2016). This underscores the potential of such compounds in cancer research and therapy.

Molecular Docking and Drug Design

Research has also focused on the use of compounds with pyrazole and oxadiazole moieties in drug design, utilizing molecular docking studies to predict their interaction with biological targets. These studies help in understanding the binding affinity and mode of action of potential therapeutic agents. For instance, molecular docking studies of pyrazole-clubbed oxazole derivatives have indicated their potential utility in overcoming microbial resistance to pharmaceutical drugs, offering insights into the design of new antimicrobial and anticancer agents (Kanubhai D. Katariya et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound are not reported in the literature. It’s always recommended to handle chemical compounds with appropriate safety measures .

Future Directions

The compound could be of interest in the development of new drugs or materials due to its complex structure. Further studies could focus on its synthesis, characterization, and potential applications .

Mechanism of Action

Properties

IUPAC Name

(1-ethylpyrazol-3-yl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-2-17-6-4-10(14-17)12(18)16-5-3-9(7-16)11-13-8-19-15-11/h4,6,8-9H,2-3,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZMGNYDTADCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N2CCC(C2)C3=NOC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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